An In-depth Technical Guide to (4-Methylpyrimidin-2-yl)methanol (CAS 142650-13-3)
An In-depth Technical Guide to (4-Methylpyrimidin-2-yl)methanol (CAS 142650-13-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles publicly available information on (4-Methylpyrimidin-2-yl)methanol. Comprehensive experimental data regarding its physicochemical properties, detailed synthesis protocols, and biological activity are limited in the reviewed literature.
Introduction
(4-Methylpyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules, including kinase inhibitors.[1][2] This guide provides a summary of the known properties, safety information, and inferred synthetic strategies for (4-Methylpyrimidin-2-yl)methanol, CAS number 142650-13-3.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 142650-13-3 | [3] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Boiling Point | 214.5 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥97% | [3] |
Spectroscopic Data
While several suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, the actual spectra are not publicly accessible. A comprehensive characterization would require experimental determination of these properties.
Synthesis and Purification
A definitive, detailed experimental protocol for the synthesis of (4-Methylpyrimidin-2-yl)methanol is not described in the reviewed scientific literature or patents. However, based on general organic chemistry principles and synthetic routes for analogous pyrimidine derivatives, a plausible synthetic pathway can be proposed.
A potential synthetic route could involve the reduction of a corresponding carbonyl compound, such as 4-methylpyrimidine-2-carboxylic acid or its ester derivative. Another possible precursor is 2-cyano-4-methylpyrimidine.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic routes to (4-Methylpyrimidin-2-yl)methanol.
Note: These proposed routes are illustrative. The actual synthesis would require experimental optimization of reagents, reaction conditions, and purification methods. A general procedure for the purification of similar compounds often involves column chromatography on silica gel.[4]
Biological Activity and Applications in Drug Development
There is currently no publicly available information on the biological activity of (4-Methylpyrimidin-2-yl)methanol or its direct application in drug development. The pyrimidine moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors.[5][6] However, specific assays or screening data for this particular compound have not been reported in the reviewed literature.
Researchers interested in exploring the potential of this molecule would need to conduct initial biological screenings.
General Workflow for Biological Evaluation:
Caption: A generalized workflow for assessing the biological activity of a new chemical entity.
Safety and Handling
Based on available safety data sheets, (4-Methylpyrimidin-2-yl)methanol should be handled with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[3] Keep in a dark place under an inert atmosphere.[6]
Conclusion
(4-Methylpyrimidin-2-yl)methanol is a pyrimidine derivative with potential for further investigation in medicinal chemistry. However, there is a notable lack of comprehensive, publicly available experimental data for its physicochemical properties, a detailed and validated synthesis protocol, and its biological activities. The information provided in this guide serves as a starting point for researchers, who will need to perform foundational experimental work to fully characterize this compound and explore its potential applications.
References
- 1. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6|ZaiQi Bio-Tech [chemzq.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 142650-13-3 | (4-Methylpyrimidin-2-yl)methanol - Moldb [moldb.com]
- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]





